

In-Depth Technical Guide: 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Cat. No.: B572538

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological relevance of **6-Fluoro-4-nitroisobenzofuran-1(3H)-one**. This compound is a key intermediate in the synthesis of potent Poly (ADP-ribose) polymerase (PARP) inhibitors, such as talazoparib, which are at the forefront of targeted cancer therapies. This document details experimental protocols for its synthesis, summarizes its physicochemical and spectroscopic data, and illustrates its role in the broader context of DNA damage repair pathways.

Molecular Structure and Properties

6-Fluoro-4-nitroisobenzofuran-1(3H)-one is a substituted phthalide derivative characterized by the presence of a fluorine atom at the 6-position and a nitro group at the 4-position of the isobenzofuranone core.

Physicochemical Data

A summary of the key physicochemical properties of **6-Fluoro-4-nitroisobenzofuran-1(3H)-one** is presented in the table below. It is important to note that while some properties are well-

documented, specific experimental values for melting point and solubility are not readily available in the reviewed literature.

Property	Value	Source
Molecular Formula	C ₈ H ₄ FNO ₄	--INVALID-LINK--[1]
Molecular Weight	197.12 g/mol	--INVALID-LINK--[1]
CAS Number	1207453-90-4	--INVALID-LINK--[1]
Appearance	White solid	--INVALID-LINK--
Purity	≥95-98%	--INVALID-LINK--, --INVALID-LINK--[1][2]
Boiling Point	414.9 °C (Predicted)	--INVALID-LINK--[3]
Melting Point	Not available	
Solubility	Not available	
Storage	Sealed in a dry place at room temperature.	--INVALID-LINK--[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **6-Fluoro-4-nitroisobenzofuran-1(3H)-one**.

Spectroscopy	Data	Source
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 8.24-8.27 (dd, 1H), 7.97-7.98 (dd, 1H), 5.74 (s, 2H)	--INVALID-LINK--[4]
LC-MS (ESI)	m/z: 198 (M+1) ⁺	--INVALID-LINK--[4]
¹³ C NMR	Not available	
Infrared (IR)	Spectrum available but peak data not detailed.	--INVALID-LINK--[5]

Synthesis and Experimental Protocols

The synthesis of **6-Fluoro-4-nitroisobenzofuran-1(3H)-one** is a multi-step process that starts from 5-fluoro-2-methylbenzoic acid. The overall workflow is depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **6-Fluoro-4-nitroisobenzofuran-1(3H)-one**.

Step 1: Nitration of 5-Fluoro-2-methylbenzoic acid

- Protocol: To a solution of concentrated sulfuric acid (700 mL) cooled to -5 to 0 °C, 5-fluoro-2-methylbenzoic acid (80 g, 520 mmol) is added in portions. A mixture of concentrated nitric acid (60.4 g, 624 mmol) in concentrated sulfuric acid (60 mL) is then added dropwise over 1.5 hours while maintaining the temperature at -5 to 0 °C. The reaction mixture is stirred for an additional 2 hours at the same temperature. The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (1:1). The reaction mixture is then poured into crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, dissolved in ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g).

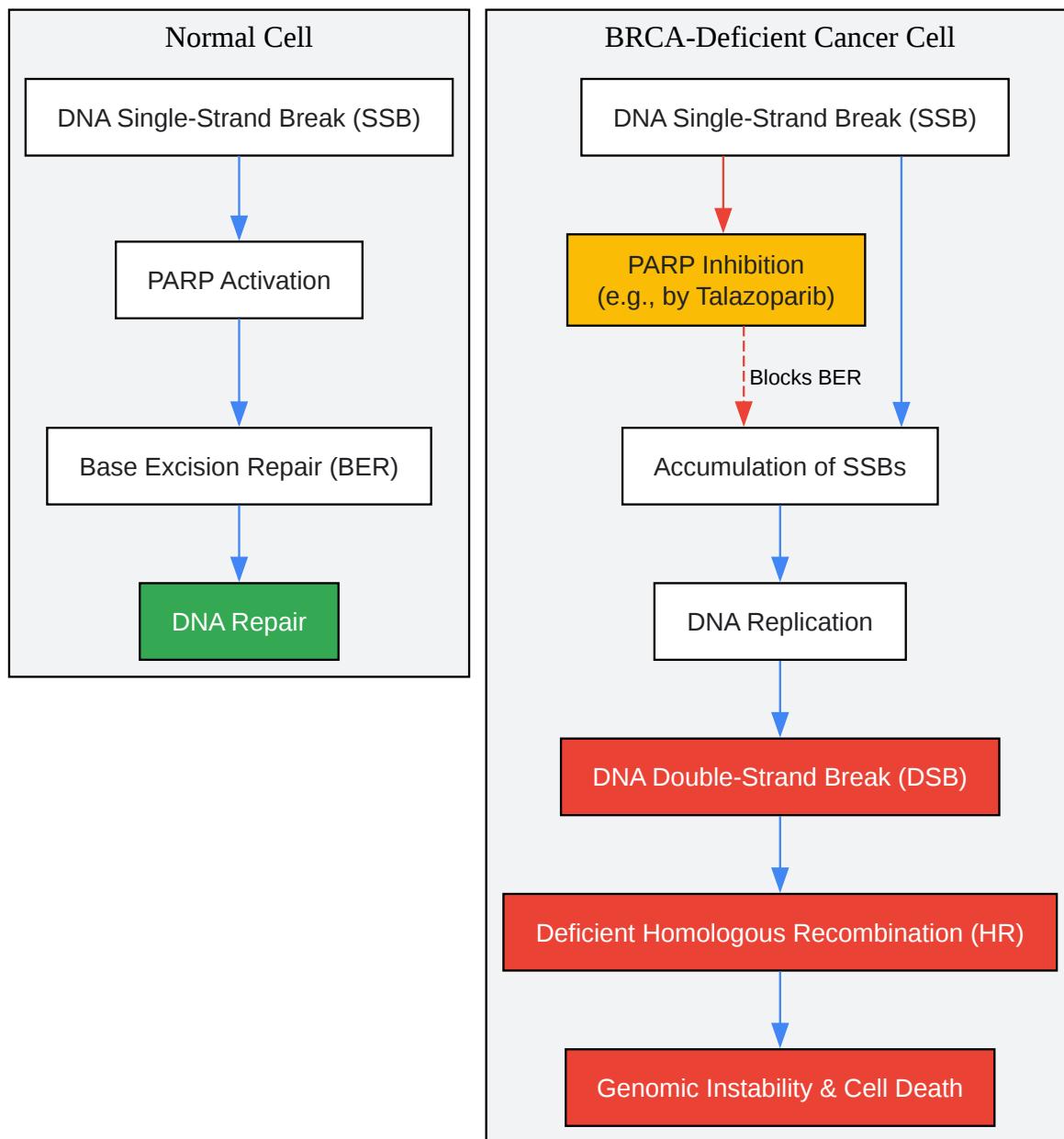
Step 2: Esterification of 5-Fluoro-2-methyl-3-nitrobenzoic acid

- Protocol: The crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) is dissolved in dry methanol (500 mL) and cooled to 0 °C. Thionyl chloride (64.52 g, 542.3 mmol) is added dropwise. The mixture is then heated to reflux for 16 hours. Reaction completion is monitored by TLC (petroleum ether/ethyl acetate = 1:1). The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (eluting with petroleum ether to petroleum ether/ethyl acetate = 50:1) to afford methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 25% yield over two steps) as a white solid.

Step 3: Bromination of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

- Protocol: A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 130.5 mmol), N-bromosuccinimide (NBS, 27.8 g, 156.6 mmol), and benzoyl peroxide (BPO, 3.13 g, 13.1 mmol) in carbon tetrachloride (400 mL) is heated to reflux overnight. Reaction completion is monitored by TLC (petroleum ether/ethyl acetate = 15:1). Water (200 mL) is added, and the carbon tetrachloride is removed under reduced pressure. The residue is extracted with dichloromethane (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 94% yield) as a brown oil.

Step 4: Cyclization to 6-Fluoro-4-nitroisobenzofuran-1(3H)-one


- Protocol: The crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 123 mmol) is dissolved in a mixture of 1,4-dioxane (250 mL) and water (62.5 mL) and heated to reflux for 4 days. Reaction completion is confirmed by TLC (petroleum ether/ethyl acetate = 15:1). The 1,4-dioxane is removed under reduced pressure. The residue is extracted with ethyl acetate (4 x 300 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography (eluting with a gradient of petroleum ether to petroleum ether/ethyl acetate = 5:1) to yield **6-fluoro-4-nitroisobenzofuran-1(3H)-one** (19.2 g, 79% yield) as a white solid.[4]

Role in Drug Development and Relevant Signaling Pathways

6-Fluoro-4-nitroisobenzofuran-1(3H)-one is a crucial building block in the synthesis of PARP inhibitors, a class of targeted cancer drugs. The nitro group can be reduced to an amine, which then serves as a handle for further chemical modifications to build the final complex drug molecule.

The primary mechanism of action of PARP inhibitors is based on the concept of "synthetic lethality". In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous

recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon DNA replication, are converted into DSBs. The inability of BRCA-deficient cells to repair these DSBs through HR results in genomic instability and cell death.

[Click to download full resolution via product page](#)

Caption: PARP inhibition signaling pathway in BRCA-deficient cancer cells.

Conclusion

6-Fluoro-4-nitroisobenzofuran-1(3H)-one is a synthetically important molecule with significant relevance to the field of oncology drug development. Its well-defined synthesis and the strategic placement of its functional groups make it an ideal precursor for the construction of complex bioactive molecules. A thorough understanding of its chemical properties and synthesis is essential for researchers and scientists working on the development of next-generation PARP inhibitors and other targeted therapies. Further investigation into its physicochemical properties, such as experimental melting point and solubility, would be beneficial for process optimization and formulation development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 6-Fluoro-4-nitroisobenzofuran-1(3H)-one [myskinrecipes.com]
- 3. 6-Fluoro-4-nitroisobenzofuran-1(3H)-one | 1207453-90-4 | Benchchem [benchchem.com]
- 4. 6-Fluoro-4-nitro-3H-isobenzofuran-1-one synthesis - chemicalbook [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 6-Fluoro-4-nitroisobenzofuran-1(3H)-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b572538#molecular-structure-of-6-fluoro-4-nitroisobenzofuran-1-3h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com